2-Methylpentane-3-sulfonamide
CAS No.: 1247155-74-3
Cat. No.: VC3387189
Molecular Formula: C6H15NO2S
Molecular Weight: 165.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1247155-74-3 |
---|---|
Molecular Formula | C6H15NO2S |
Molecular Weight | 165.26 g/mol |
IUPAC Name | 2-methylpentane-3-sulfonamide |
Standard InChI | InChI=1S/C6H15NO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) |
Standard InChI Key | QNTORGLIMFIRJA-UHFFFAOYSA-N |
SMILES | CCC(C(C)C)S(=O)(=O)N |
Canonical SMILES | CCC(C(C)C)S(=O)(=O)N |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Methylpentane-3-sulfonamide is an aliphatic sulfonamide characterized by a pentane backbone with a methyl group at the 2-position and a sulfonamide group (-SO₂NH₂) at the 3-position. Unlike aromatic sulfonamides such as 2-methylbenzene-1-sulfonamide, this compound features an aliphatic carbon chain as its structural foundation.
Physical Properties
Based on the properties of similar aliphatic sulfonamides, 2-methylpentane-3-sulfonamide likely exhibits the following characteristics:
Property | Predicted Value | Basis of Prediction |
---|---|---|
Physical State | White crystalline solid | Common for primary sulfonamides |
Solubility | Slightly soluble in water; more soluble in alcohols | Based on sulfonamide polarity and hydrogen bonding capabilities |
Melting Point | 120-150°C (estimated) | Typical range for aliphatic sulfonamides |
pKa | Approximately 9-10 | Comparable to other primary sulfonamides |
LogP | 0.4-0.8 (estimated) | Based on balance of hydrophilic sulfonamide group and hydrophobic alkyl chain |
The sulfonamide functional group (-SO₂NH₂) contains acidic protons capable of hydrogen bonding, influencing its solubility profile and chemical reactivity.
Synthesis Methodologies
Traditional Synthesis Routes
Several synthetic approaches could potentially yield 2-methylpentane-3-sulfonamide, adapted from established sulfonamide synthesis methods:
Modern Synthetic Approaches
Chemical Reactivity
Characteristic Reactions
The sulfonamide group in 2-methylpentane-3-sulfonamide would be expected to participate in several characteristic reactions:
Deprotonation
With a pKa value in the range of 9-10, the N-H protons can be removed under basic conditions, forming nucleophilic sulfonamide anions capable of participating in various coupling reactions.
Applications and Significance
Synthetic Utility
2-Methylpentane-3-sulfonamide could serve as a useful building block in organic synthesis:
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As a protecting group for amines
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As a directing group in C-H activation chemistry
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As a precursor to other functional groups through transformation of the sulfonamide moiety
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